molecular formula C10H13Cl2N B1460504 C-(5-Chloro-indan-1-yl)-methylamine hydrochloride CAS No. 1965309-39-0

C-(5-Chloro-indan-1-yl)-methylamine hydrochloride

Cat. No.: B1460504
CAS No.: 1965309-39-0
M. Wt: 218.12 g/mol
InChI Key: UGDYOTLHTTVFLE-UHFFFAOYSA-N
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Description

C-(5-Chloro-indan-1-yl)-methylamine hydrochloride (CAS 1965309-39-0) is a high-purity organic compound with the molecular formula C10H13Cl2N and a molecular weight of 218.12 g/mol . It is supplied as a solid for research and development purposes. This chlorinated indane derivative is of significant interest in pharmaceutical and medicinal chemistry research. Chlorine-containing compounds are a cornerstone of modern pharmaceuticals, with more than 250 FDA-approved drugs featuring chlorine atoms, which are known to influence a compound's bioavailability, metabolic stability, and binding affinity to biological targets . Furthermore, the 1-indanone structural motif, a key related scaffold, is frequently explored for its broad spectrum of biological activities. Scientific literature indicates that 1-indanone derivatives demonstrate potent antiviral, anti-inflammatory, and anticancer properties, and are also investigated for applications in treating neurodegenerative diseases such as Alzheimer's . Researchers value this compound as a versatile intermediate for constructing complex molecules with potential biological activity. This product is intended for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the product specifications and safety data sheet (SDS) for detailed handling and storage information.

Properties

IUPAC Name

(5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN.ClH/c11-9-3-4-10-7(5-9)1-2-8(10)6-12;/h3-5,8H,1-2,6,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDYOTLHTTVFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CN)C=CC(=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Notes and Protocols for the Detection of C-(5-Chloro-indan-1-yl)-methylamine hydrochloride via Derivatization Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the analytical determination of C-(5-Chloro-indan-1-yl)-methylamine hydrochloride, a crucial intermediate in pharmaceutical synthesis. Direct analysis of this primary amine can be challenging due to its polarity and potential for poor chromatographic performance. This guide details two robust derivatization protocols designed to enhance volatility, improve peak shape, and increase detection sensitivity for both gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with UV or fluorescence detection. The underlying chemical principles for each method are explained to provide researchers with a solid foundation for method development, optimization, and troubleshooting.

Introduction: The Rationale for Derivatization

C-(5-Chloro-indan-1-yl)-methylamine is a primary amine whose accurate quantification is essential for process control and quality assurance in drug development. However, the inherent properties of primary amines, such as high polarity and the presence of active hydrogen atoms, often lead to analytical challenges including poor peak symmetry (tailing) and low volatility, which are particularly problematic for gas chromatography.[1] Derivatization is a chemical modification process that converts the analyte into a less polar, more volatile, and more thermally stable derivative, thereby improving its chromatographic behavior and detectability.[2]

The primary objectives of derivatizing C-(5-Chloro-indan-1-yl)-methylamine are:

  • To Enhance Volatility for GC Analysis: By replacing the active hydrogen on the amine group, the intermolecular hydrogen bonding is eliminated, leading to a significant increase in volatility.

  • To Improve Chromatographic Peak Shape: Derivatization reduces the interaction of the polar amine with active sites on the GC column or HPLC stationary phase, resulting in sharper, more symmetrical peaks.

  • To Increase Detection Sensitivity: The introduction of specific functional groups can enhance the response of the detector. For instance, fluorinated acyl groups significantly increase sensitivity for an electron capture detector (ECD) in GC, while attaching a chromophore or fluorophore boosts the signal in HPLC-UV or fluorescence detection.[3]

This guide will focus on two widely applicable and effective derivatization strategies: acylation with trifluoroacetic anhydride (TFAA) for GC-MS analysis and derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) for HPLC analysis.

General Workflow for Derivatization

The derivatization process, whether for GC or HPLC, follows a logical sequence of steps designed to ensure complete and reproducible conversion of the analyte to its derivative. The following diagram illustrates the general experimental workflow.

Derivatization_Workflow cluster_prep Sample & Reagent Preparation cluster_reaction Derivatization Reaction cluster_workup Sample Workup cluster_analysis Instrumental Analysis Sample Prepare Analyte Solution (C-(5-Chloro-indan-1-yl)-methylamine HCl) in appropriate solvent Mix Combine Analyte, Reagent, and Buffer (if applicable) in a reaction vial Sample->Mix Reagent Prepare Derivatizing Agent (e.g., TFAA or FMOC-Cl) in anhydrous solvent Reagent->Mix Buffer Prepare Buffer Solution (for pH control, e.g., Borate Buffer) Buffer->Mix React Incubate under Optimized Conditions (Temperature & Time) Mix->React Quench Quench Reaction / Remove Excess Reagent (optional) React->Quench Extract Liquid-Liquid Extraction to isolate derivative Quench->Extract Dry Dry Organic Layer (e.g., with Na2SO4) Extract->Dry Concentrate Evaporate to Dryness and Reconstitute in Injection Solvent Dry->Concentrate Inject Inject into GC-MS or HPLC System Concentrate->Inject

Caption: General Experimental Workflow for Derivatization.

Protocol 1: GC-MS Analysis via Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation is a robust derivatization technique for primary amines intended for GC analysis.[4] Trifluoroacetic anhydride (TFAA) reacts with the primary amine of C-(5-Chloro-indan-1-yl)-methylamine to form a stable, volatile, and electron-capturing trifluoroacetamide derivative. This enhances its chromatographic properties and allows for sensitive detection by mass spectrometry.[1]

Principle of the Reaction

The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the TFAA molecule. This leads to the formation of a stable N-trifluoroacetyl derivative and trifluoroacetic acid as a byproduct.

Detailed Experimental Protocol

Materials:

  • This compound standard

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous ethyl acetate or acetonitrile (GC grade)

  • Anhydrous pyridine (optional, as a catalyst and acid scavenger)

  • 2M Sodium hydroxide solution

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in deionized water to prepare a stock solution (e.g., 1 mg/mL).

    • Pipette an aliquot of the stock solution into a reaction vial. For quantitative analysis, add an appropriate internal standard.

    • Add 100 µL of 2M NaOH to neutralize the hydrochloride salt and free the amine base.

    • Extract the free amine into 500 µL of ethyl acetate by vortexing for 1 minute. Centrifuge and carefully transfer the organic layer to a clean reaction vial. Repeat the extraction and combine the organic layers.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. Causality: This step is crucial as TFAA is highly moisture-sensitive.

  • Derivatization Reaction:

    • To the dry residue, add 100 µL of anhydrous ethyl acetate and 50 µL of TFAA. For hindered amines, 10 µL of pyridine can be added to catalyze the reaction.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 20 minutes in a heating block.[2] Causality: Heating ensures the reaction goes to completion in a reasonable timeframe.

  • Sample Workup:

    • Allow the vial to cool to room temperature.

    • Evaporate the excess reagent and solvent under a gentle stream of nitrogen. Causality: Removal of the acidic byproduct (trifluoroacetic acid) and excess TFAA is important to prevent damage to the GC column.

    • Reconstitute the dry residue in a known volume (e.g., 100 µL) of ethyl acetate for GC-MS analysis.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C

    • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min)

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp at 15°C/min to 280°C, and hold for 5 minutes. (This program should be optimized for the specific instrument and column).

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 500. For quantitative analysis, use selected ion monitoring (SIM) mode.

TFAA_Derivatization cluster_workflow TFAA Derivatization Workflow for GC-MS A 1. Sample Prep: Neutralize HCl salt, extract free amine, and evaporate to dryness. B 2. Reaction: Add Ethyl Acetate & TFAA. Heat at 60°C for 20 min. A->B C 3. Workup: Evaporate excess reagent. Reconstitute in Ethyl Acetate. B->C D 4. Analysis: Inject into GC-MS. C->D

Caption: TFAA Derivatization Workflow for GC-MS.

Protocol 2: HPLC Analysis via Derivatization with FMOC-Cl

For HPLC analysis, derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is an excellent choice. It reacts with primary amines to form highly fluorescent and UV-active derivatives, enabling sensitive detection.[5] The resulting derivative is also less polar than the parent amine, which can improve its retention on reversed-phase columns.[3]

Principle of the Reaction

Under basic conditions, the primary amine of C-(5-Chloro-indan-1-yl)-methylamine attacks the carbonyl chloride of the FMOC-Cl molecule, resulting in the formation of a stable carbamate derivative with a highly fluorescent fluorenyl group.

Detailed Experimental Protocol

Materials:

  • This compound standard

  • 9-fluorenylmethyl chloroformate (FMOC-Cl)

  • Acetonitrile (HPLC grade)

  • Borate buffer (0.1 M, pH 9.0)

  • Deionized water

  • Reaction vials (2 mL) with PTFE-lined caps

  • HPLC system with a fluorescence or UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Reagent Preparation:

    • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of this compound in deionized water.

    • FMOC-Cl Solution: Prepare a 5 mM solution of FMOC-Cl in anhydrous acetonitrile. This solution should be prepared fresh daily. Causality: FMOC-Cl is susceptible to hydrolysis, so fresh preparation is critical for reproducibility.

  • Derivatization Reaction:

    • In a reaction vial, combine 100 µL of the analyte solution (or standard), 400 µL of borate buffer (pH 9.0), and 500 µL of the 5 mM FMOC-Cl solution.

    • Vortex the mixture immediately for 1 minute.

    • Allow the reaction to proceed at room temperature for 10 minutes.[6] Causality: The reaction is rapid at room temperature under basic conditions.

  • Sample Workup:

    • After 10 minutes, the reaction mixture can be directly injected into the HPLC system. For trace analysis or complex matrices, a liquid-liquid extraction step with a non-polar solvent like hexane can be performed to remove excess FMOC-Cl and its hydrolysis by-product (FMOC-OH).

  • HPLC Analysis:

    • Mobile Phase A: Deionized water with 0.1% trifluoroacetic acid (TFA)

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient Program: A typical gradient might be: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions. (This should be optimized).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection:

      • Fluorescence: Excitation at 265 nm, Emission at 315 nm.

      • UV: 265 nm.

Comparative Summary of Derivatization Techniques

ParameterTFAA Derivatization (GC-MS)FMOC-Cl Derivatization (HPLC-FLD/UV)
Principle Acylation to form a volatile trifluoroacetamideFormation of a fluorescent carbamate
Analyte Form Free base requiredHydrochloride salt can be used directly in buffer
Reaction Conditions 60°C for 20 minutesRoom temperature for 10 minutes
Solvent System Anhydrous organic solvent (e.g., ethyl acetate)Aqueous buffer/acetonitrile mixture
Detection Method Mass Spectrometry (MS)Fluorescence (FLD) or UV
Key Advantage Provides structural information from mass spectraHigh sensitivity with fluorescence detection
Potential Issues Reagent is moisture-sensitive; byproduct removal is keyInterference from excess reagent and its hydrolysis products

Troubleshooting

  • Incomplete Derivatization:

    • TFAA Method: Ensure the sample is completely dry before adding the reagent. Consider increasing the reaction time or temperature, or adding a catalyst like pyridine.

    • FMOC-Cl Method: Check the pH of the borate buffer. The reaction is most efficient at a pH between 8.5 and 9.5. Ensure the FMOC-Cl solution is freshly prepared.

  • Extraneous Peaks in Chromatogram:

    • TFAA Method: Ensure complete removal of excess TFAA and the trifluoroacetic acid byproduct before injection.

    • FMOC-Cl Method: This is often due to the FMOC-Cl reagent and its hydrolysis product (FMOC-OH). A post-derivatization extraction or the addition of a quenching agent like glycine can help remove these interfering peaks.[5]

  • Poor Peak Shape:

    • This can indicate issues with the chromatographic system itself (e.g., column degradation, active sites in the inlet). However, if underivatized amine is present, it will likely exhibit significant tailing. Re-optimize the derivatization procedure to ensure complete reaction.

References

  • Saad, B., & Tofalo, R. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In The Royal Society of Chemistry. Available at: [Link]

  • Lunn, G. (n.d.). HPLC Methods for Pharmaceutical Analysis. John Wiley & Sons.
  • Blau, K., & Halket, J. M. (Eds.). (1993).
  • De Biasi, V., & Clarke, A. (2019). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Available at: [Link]

  • Scribd. (n.d.). Derivatives in HPLC Analysis Techniques. Available at: [Link]

  • Slideshare. (n.d.). DERIVATIZATION IN GAS CHROMATOGRAPHY (GC), HIGHPERFORMANCE LIQUID CHROMATOGRAPHY[HPLC] by P.Ravisankar, Vignan Pharmacy College, Vadlamudi,Guntur. Available at: [Link]

  • ResearchGate. (2025). 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. Available at: [Link]

  • Ali, I., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Molecules, 25(1), 191. Available at: [Link]

  • YouTube. (2022). Derivatization Techniques in Gas Chromatography | Instrumental Methods of Analysis | BP701T | L~64. Available at: [Link]

  • MOLBASE. (n.d.). C-(5-chloro-1H-indazol-3-yl)-methylamine|118511-97-0. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Methylamine (CAS 74-89-5). Available at: [Link]

  • PubChem. (n.d.). Methylamine hydrochloride. Available at: [Link]

  • ResearchGate. (2013). GC-MS derivatization in Mumbai or anywhere in India?. Available at: [Link]

  • ResearchGate. (2011). Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269. Available at: [Link]

  • Scholars Research Library. (n.d.). A RP- HPLC Method Development for Analysis of Selected Synthetic Analgesic Agents in Herbal Formulation. Available at: [Link]

  • Hindawi. (n.d.). RP-HPLC Method for Determination of Several NSAIDs and Their Combination Drugs. Available at: [Link]

  • ResearchGate. (2025). 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. Available at: [Link]

  • IJARST. (n.d.). A SIMPLIFIED HPLC APPROACH FOR EFFICIENT ANTIFUNGAL DRUG ANALYSIS. Available at: [Link]

  • ResearchGate. (n.d.). Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Available at: [Link]

  • PubMed Central. (n.d.). Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. Available at: [Link]

  • Agilent. (n.d.). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Available at: [Link]

  • SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. Available at: [Link]

  • PubMed Central. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available at: [Link]

  • Analytical Methods (RSC Publishing). (n.d.). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Derivatization Methods in GC and GC/MS. Available at: [Link]

  • A conceptual review. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS. Available at: [Link]

  • Malaysian Journal of Chemistry. (n.d.). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. Available at: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction yield for C-(5-Chloro-indan-1-yl)-methylamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of C-(5-Chloro-indan-1-yl)-methylamine hydrochloride. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this important pharmaceutical intermediate. The primary route to this compound is the reductive amination of 5-chloro-1-indanone with methylamine. While conceptually straightforward, this reaction is sensitive to several parameters that can significantly impact reaction yield and purity.

This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during this synthesis. We will explore the causality behind experimental choices, offer validated protocols, and provide logical troubleshooting workflows to empower you to optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of C-(5-Chloro-indan-1-yl)-methylamine?

The synthesis is a classic example of a reductive amination . It proceeds in two main stages:

  • Imine/Iminium Ion Formation: The starting ketone, 5-chloro-1-indanone, reacts with methylamine under mildly acidic conditions to form a transient imine intermediate. This imine is protonated to form a more electrophilic iminium ion.

  • Reduction: A hydride-based reducing agent selectively reduces the iminium ion to yield the final secondary amine product, C-(5-Chloro-indan-1-yl)-methylamine. The free amine is then typically converted to its hydrochloride salt for improved stability and handling.

Below is a diagram illustrating the overall reaction pathway.

G cluster_0 Step 1: Iminium Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation ketone 5-Chloro-1-indanone intermediate Iminium Ion Intermediate ketone->intermediate pH 4-6 amine Methylamine (CH3NH2) amine->intermediate product C-(5-Chloro-indan-1-yl)-methylamine intermediate->product Hydride Attack reducer Reducing Agent (e.g., NaBH3CN) reducer->product salt Final Hydrochloride Salt product->salt hcl HCl hcl->salt

Caption: Reaction pathway for C-(5-Chloro-indan-1-yl)-methylamine HCl synthesis.

Q2: What are the most critical parameters affecting the yield of this reaction?

Success in this reductive amination hinges on balancing imine formation with the reduction step. The most critical parameters are:

  • Choice of Reducing Agent: The reducing agent must be selective for the iminium ion over the starting ketone. A non-selective agent will primarily produce the corresponding alcohol byproduct.[1]

  • Reaction pH: Imine formation is catalyzed by mild acid (typically pH 4-6). If the pH is too low, the amine nucleophile will be excessively protonated and non-reactive. If it's too high, the carbonyl oxygen cannot be effectively protonated to facilitate the initial nucleophilic attack.[1]

  • Purity of Starting Materials: The purity of 5-chloro-1-indanone is paramount. Impurities from its synthesis can interfere with the reaction.[2][3][4]

  • Stoichiometry: The molar ratios of methylamine and the reducing agent relative to the ketone must be carefully controlled to drive the reaction to completion.

Troubleshooting Guide

Problem 1: My reaction yield is consistently low, and I recover a significant amount of unreacted 5-chloro-1-indanone.

This is a common issue and typically points to a problem in the first step of the reaction: imine formation.

A: Potential Causes & Solutions

  • Suboptimal pH: The equilibrium between the ketone/amine and the iminium ion may not be favorable.

    • Diagnosis: Measure the pH of your reaction mixture after all components (except the reducing agent) have been added.

    • Solution: Adjust the pH to the 4-6 range. Acetic acid is a common and effective choice for this purpose. Avoid strong acids, which can fully protonate the methylamine.

  • Ineffective Reducing Agent or Premature Decomposition: The choice of reducing agent is crucial. Some are more robust than others at the required pH.

    • Causality: Sodium borohydride (NaBH₄) is a powerful reducing agent but is unstable at acidic pH and can reduce the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally preferred as they are more stable at mildly acidic pH and are highly selective for the iminium ion.[1]

    • Solution: Switch to a more selective and acid-stable reducing agent. See the comparison table below.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentFormulaTypical pH RangeSelectivity (Imine vs. Ketone)Comments
Sodium BorohydrideNaBH₄7-10LowProne to reducing the starting ketone; unstable at acidic pH.[1]
Sodium CyanoborohydrideNaBH₃CN3-6HighHighly selective and stable at acidic pH. (Recommended)
Sodium TriacetoxyborohydrideNaBH(OAc)₃4-6HighExcellent selectivity; generates acetic acid in situ.
  • Insufficient Reaction Time or Low Temperature: The reaction may be kinetically slow.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. If the reaction stalls, consider increasing the temperature to 30-40°C or extending the reaction time.

Below is a troubleshooting workflow to diagnose the cause of low conversion.

G start Low Yield & High Starting Material check_tlc Analyze crude reaction mixture (TLC or LC-MS) start->check_tlc ph_issue Is pH between 4-6? check_tlc->ph_issue Primary Check reducer_issue Is reducing agent NaBH3CN or NaBH(OAc)3? ph_issue->reducer_issue Yes adjust_ph Action: Adjust pH with _catalytic_ acetic acid. ph_issue->adjust_ph No time_temp_issue Was reaction run for 12-24h at RT or slightly elevated temp? reducer_issue->time_temp_issue Yes change_reducer Action: Switch to a more selective reducing agent. reducer_issue->change_reducer No optimize_conditions Action: Increase reaction time or temperature. time_temp_issue->optimize_conditions No

Caption: Troubleshooting workflow for low reaction conversion.

Problem 2: My yield is low, and the primary byproduct is 5-chloro-indan-1-ol.

This outcome indicates that your reducing agent is preferentially reducing the starting ketone instead of the iminium intermediate.

A: Cause & Solution

  • Causality: This is a classic selectivity problem. It almost certainly means you are using a reducing agent that is too powerful and not selective enough, such as sodium borohydride (NaBH₄), under conditions that do not sufficiently favor imine formation.[1] The rate of ketone reduction is outcompeting the rate of imine formation and subsequent reduction.

  • Solution: The most effective solution is to switch your reducing agent to sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). These reagents show significantly higher reactivity towards the protonated iminium ion than towards the neutral ketone carbonyl.[1][5] Ensure the pH is mildly acidic to promote imine formation, making the substrate for the selective reducing agent available.

Problem 3: The final product is difficult to purify and appears to contain multiple impurities.

Purity issues can arise from the quality of the starting materials or from side reactions during the work-up and purification steps.

A: Potential Causes & Solutions

  • Impure 5-chloro-1-indanone: The synthesis of the starting ketone, often via a Friedel-Crafts reaction, can yield regioisomers or other byproducts.[3][4][6]

    • Solution: Ensure the 5-chloro-1-indanone starting material is pure before beginning the reductive amination. Recrystallization or column chromatography of the ketone may be necessary. A melting point of 94-98°C is expected for pure 5-chloro-1-indanone.

  • Improper Work-up: The work-up procedure must effectively separate the organic product from inorganic salts and unreacted reagents.

    • Solution: After quenching the reaction (e.g., with water or dilute acid), perform a basic wash (e.g., with 1M NaOH) to deprotonate the product amine and bring it into an organic solvent (like ethyl acetate or dichloromethane). This leaves protonated impurities and salts in the aqueous layer. Subsequent washes with water and brine will further purify the organic layer.

  • Ineffective Final Purification: The hydrochloride salt precipitation must be done carefully to avoid trapping impurities.

    • Solution: After isolating the free amine, dissolve it in a suitable solvent (e.g., isopropanol or diethyl ether). Add a solution of HCl in an anhydrous solvent (e.g., HCl in ether or isopropanol) dropwise until precipitation is complete. Cooling the mixture can improve the yield of the precipitated salt. If the salt is still impure, it can be recrystallized from a suitable solvent system like methanol/ether or ethanol/ethyl acetate.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol incorporates best practices discussed in the troubleshooting guide for maximizing yield and purity.

Materials:

  • 5-chloro-1-indanone (1.0 eq)

  • Methylamine (2.0 M solution in Methanol, 1.5 eq)

  • Methanol (anhydrous)

  • Acetic Acid (glacial)

  • Sodium Cyanoborohydride (NaBH₃CN, 1.2 eq)

  • Dichloromethane (DCM)

  • 1M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • HCl (2.0 M solution in diethyl ether)

  • Diethyl Ether

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-chloro-1-indanone (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration relative to the ketone).

  • Amine Addition: Add the methylamine solution (1.5 eq) to the flask.

  • pH Adjustment: Add a catalytic amount of glacial acetic acid (approx. 0.1 eq) to adjust the pH to ~5. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: In a separate flask, dissolve sodium cyanoborohydride (1.2 eq) in a small amount of methanol. Add this solution dropwise to the reaction mixture over 15-20 minutes. Caution: NaBH₃CN is toxic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the starting material by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate mobile phase).

  • Work-up (Quench & Extraction):

    • Carefully quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure.

    • Add DCM and 1M NaOH to the residue. Adjust the aqueous layer to pH > 10.

    • Separate the layers and extract the aqueous phase twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude free amine.

  • Salt Formation:

    • Dissolve the crude amine in a minimal amount of diethyl ether.

    • Slowly add the 2.0 M HCl solution in diethyl ether dropwise with stirring.

    • The hydrochloride salt will precipitate as a white solid.

    • Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Table 2: Summary of Recommended Reaction Parameters

ParameterRecommended ValueRationale
Methylamine 1.5 - 2.0 eqDrives the imine formation equilibrium forward.
Reducing Agent NaBH₃CN (1.2 - 1.5 eq)Ensures complete reduction of the iminium intermediate.
pH 4 - 6Optimal for balancing amine nucleophilicity and carbonyl activation.[1]
Solvent Methanol, EthanolProtic solvents that facilitate imine formation.
Temperature 20 - 40 °CRoom temperature is often sufficient; slight warming can increase the rate.
Reaction Time 12 - 24 hoursAllows the reaction to proceed to completion.

References

  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414. [Link]

  • Google Patents. (2015). CN104910001A - Synthetic method of 5-chloro-1-indanone.
  • Google Patents. (2014). CN103601625A - Method for producing 5-chloro-1-indanone.
  • Google Patents. (2020). CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Patsnap. (2021). Preparation method of 5-chloro-1-indanone - Eureka. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-1-indanone. PubChem Compound Database. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Chen, H., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Bioengineering and Biotechnology. [Link]

  • ResearchGate. (n.d.). Asymmetric reductive amination of 1-indanone derivatives by using CC1012 wild-type enzyme and the best design M9. [Link]

  • Journal of Organic and Pharmaceutical Chemistry Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

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Side reaction products in C-(5-Chloro-indan-1-yl)-methylamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of C-(5-Chloro-indan-1-yl)-methylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the causality behind the formation of impurities, you can optimize your experimental conditions, improve yield, and ensure the highest purity of your final product.

Introduction: The Synthetic Challenge

The synthesis of C-(5-Chloro-indan-1-yl)-methylamine is a process that, while conceptually straightforward, is fraught with potential pitfalls where minor deviations in reaction conditions can lead to a cascade of side products. The primary route involves the formation of a 5-chloro-1-indanone backbone, followed by the introduction of the methylamine side chain, and finally, salt formation. This guide provides a troubleshooting framework organized by the key synthetic stages.

Section 1: Impurities Originating from the 5-Chloro-1-Indanone Precursor

The purity of the starting ketone, 5-chloro-1-indanone, is paramount. Most impurities found in the final product originate from this initial Friedel-Crafts acylation and cyclization step.

Q1: My final product is contaminated with a persistent isomeric impurity. What is it and how can it be prevented?

A1: The most common isomeric impurity is 7-chloro-1-indanone.

  • Causality: During the intramolecular Friedel-Crafts cyclization of a 3-(3-chlorophenyl)propionic acid derivative, the electrophilic acylium ion can attack the aromatic ring at two positions relative to the chlorine atom: para (position 5) or ortho (position 7). While the para position is sterically favored, the ortho position remains reactive, leading to the formation of the 7-chloro isomer.[1][2] This side product is notoriously difficult to remove due to its similar physical properties (polarity, boiling point) to the desired 5-chloro-1-indanone.

  • Troubleshooting & Prevention:

    • Catalyst Choice: The choice and amount of Lewis acid can influence regioselectivity. While strong acids like AlCl₃ are effective, they can sometimes lead to lower selectivity. Milder catalysts like zinc chloride (ZnCl₂) may offer better control.[1][3]

    • Temperature Control: Run the cyclization at the lowest effective temperature. Higher temperatures can overcome the small activation energy difference between the two cyclization pathways, leading to increased formation of the 7-chloro isomer.

    • Alternative Routes: Consider synthetic routes that offer unambiguous regioselectivity, such as starting with a Friedel-Crafts acylation of chlorobenzene with a suitable acyl chloride, which strongly favors para-substitution.[4]

Q2: The Friedel-Crafts cyclization produced a significant amount of dark, intractable tar. What causes this and how can I improve the reaction?

A2: Tar formation is typically caused by excessive heat and/or overly aggressive catalysts.

  • Causality: Strong Lewis acids like aluminum chloride (AlCl₃) can promote polymerization and charring of organic materials, especially at elevated temperatures.[5][6] The reaction is highly exothermic, and poor temperature control can lead to thermal runaways in localized spots within the reaction mixture.

  • Troubleshooting & Prevention:

    • Controlled Addition: Add the catalyst portion-wise to the reaction mixture at a low temperature to manage the initial exotherm.

    • Solvent Choice: Use a sufficient amount of an appropriate inert solvent (e.g., dichloromethane, nitrobenzene) to ensure efficient heat dissipation.

    • Lower Reaction Temperature: While this may slow the reaction rate, it is the most effective way to prevent thermal decomposition and tar formation.[5]

Q3: I've identified an impurity that appears to be the dehalogenated analog of my target molecule. Is it possible to lose the chlorine atom during the synthesis?

A3: Yes, dehalogenation can occur, particularly if using certain catalysts or hydrogenation conditions in subsequent steps.

  • Causality: While less common in the Friedel-Crafts step itself, certain conditions can promote the reductive cleavage of the C-Cl bond. For instance, the benzoylation of chlorobenzene is known to produce small amounts of benzophenone.[7] More significantly, if catalytic hydrogenation (e.g., H₂/Pd-C) is used in later steps to reduce a nitro group or for reductive amination, hydrogenolysis of the aryl chloride is a well-documented side reaction.

  • Troubleshooting & Prevention:

    • Friedel-Crafts Step: Use the stoichiometric amount of Lewis acid; excess catalyst can promote side reactions.

    • Reduction Step: If performing a reduction, screen alternative catalysts. For example, Raney Nickel is often less prone to causing dehalogenation than Palladium on carbon. Alternatively, use chemical reducing agents like LiAlH₄ or NaBH₄ where this side reaction is not a concern.

Section 2: Side Reactions During Amination

The introduction of the methylamine group is another critical stage where byproducts are frequently generated. The two primary methods, reductive amination and the Henry reaction route, have distinct side reaction profiles.

Subsection 2.1: Reductive Amination Route

This one-pot method involves reacting 5-chloro-1-indanone with methylamine in the presence of a reducing agent.[8][9]

Q4: The most significant impurity in my reaction is 5-chloro-1-indanol. How can I suppress the formation of this alcohol?

A4: The formation of 5-chloro-1-indanol occurs when the ketone starting material is reduced faster than the intermediate imine.

  • Causality: Reductive amination is a competition between two reductions: the reduction of the C=O bond of the ketone and the reduction of the C=N bond of the imine formed in situ. Powerful, non-selective reducing agents like sodium borohydride (NaBH₄) will rapidly reduce the ketone to the corresponding alcohol before it has a chance to form the imine with methylamine.

  • Troubleshooting & Prevention:

    • Choice of Reducing Agent: Use a pH-sensitive reducing agent that is more effective at reducing the protonated iminium ion than the neutral ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (STAB) are the industry standards for this reason.[9] They are less reactive at neutral pH but become potent reductants under the slightly acidic conditions that favor iminium ion formation.

    • pH Control: Maintain the reaction pH between 5 and 7. This range is optimal for imine/iminium ion formation without causing significant decomposition or reducing agent inactivation.

    • Pre-formation of Imine: In some cases, allowing the ketone and amine to stir together for a period (e.g., 30-60 minutes) before introducing the reducing agent can increase the concentration of the imine intermediate, favoring the desired reaction pathway.

Q5: I am observing a high molecular weight byproduct that I suspect is a tertiary amine. How is this formed?

A5: This is likely the N,N-dialkylated byproduct, formed when the desired secondary amine product reacts again with the starting ketone.

  • Causality: The product, C-(5-Chloro-indan-1-yl)-methylamine, is a secondary amine and remains nucleophilic. It can compete with methylamine to react with another molecule of 5-chloro-1-indanone, forming a new iminium ion that is subsequently reduced to a tertiary amine.[9]

  • Troubleshooting & Prevention:

    • Stoichiometry: Use a significant excess of the primary amine (methylamine). This will statistically favor the reaction of the ketone with methylamine over the secondary amine product.

    • Slow Addition: Add the reducing agent slowly to the mixture of the ketone and excess amine. This keeps the concentration of the secondary amine product low at any given time, minimizing its chance to react further.

Subsection 2.2: Henry Reaction / Nitro Reduction Route

This two-step route involves a nitroaldol (Henry) reaction with nitromethane, followed by the reduction of the nitro group.[10][11]

Q6: My Henry reaction is not clean and I see evidence of a double bond by NMR. What is happening?

A6: You are likely forming the dehydrated nitroalkene side product.

  • Causality: The primary product of the Henry reaction is a β-nitro alcohol. Under the basic conditions often used to catalyze the reaction, this alcohol can easily undergo elimination of water to form a conjugated nitroalkene, (E/Z)-5-chloro-1-(nitromethylidene)-1H-indene. This side reaction is often favored by higher temperatures and prolonged reaction times.

  • Troubleshooting & Prevention:

    • Mild Conditions: Use milder bases (e.g., organic bases like DBU or DIPEA instead of NaOH or KOH) and the lowest possible reaction temperature.

    • Catalytic System: Employ a catalytic system, such as a copper(II) acetate and a chiral ligand, which can promote the reaction under neutral or slightly basic conditions, minimizing dehydration.[11]

    • Immediate Workup: Once the reaction is complete by TLC or LCMS, proceed immediately with a careful workup and neutralization to prevent post-reaction dehydration.

Section 3: General Troubleshooting & Visualization

Troubleshooting Workflow: Identifying and Mitigating Key Impurities

The following diagram outlines a logical workflow for troubleshooting common issues encountered during the synthesis.

G cluster_0 Synthesis & Analysis cluster_1 Impurity Identification cluster_2 Root Cause & Corrective Action start Run Synthesis & Purify Final Product analysis Analyze Final Product (HPLC, LCMS) start->analysis impurity_check Impurity Detected? analysis->impurity_check mass_check Check Mass (MS) impurity_check->mass_check Yes success Product is Pure impurity_check->success No isomer_check Is Mass = Product Mass? mass_check->isomer_check alcohol_check Is Mass = Product Mass + 16 - 15 (O-N)? isomer_check->alcohol_check No isomer_impurity Impurity is 7-Chloro Isomer Corrective Action: - Re-evaluate Friedel-Crafts - Lower cyclization temp - Use milder catalyst isomer_check->isomer_impurity Yes dialkyl_check Is Mass > Product Mass? alcohol_check->dialkyl_check No alcohol_impurity Impurity is 5-Chloro-1-Indanol Corrective Action: - Switch to STAB / NaBH3CN - Control pH (5-7) - Pre-form imine alcohol_check->alcohol_impurity Yes dialkyl_impurity Impurity is Tertiary Amine Corrective Action: - Increase excess of MeNH2 - Slow addition of reductant dialkyl_check->dialkyl_impurity Yes

Caption: Troubleshooting logic for common synthesis impurities.

Summary of Key Side Products

The following table summarizes the most common side products, their point of origin in the synthesis, and recommended analytical methods for their detection.

Impurity NameStructurePoint of OriginRecommended Analytical Method
7-Chloro-1-indanone Isomer of precursorFriedel-Crafts CyclizationGC-MS, HPLC, ¹H NMR
5-Chloro-1-indanol Alcohol from ketone reductionReductive AminationLC-MS, HPLC
N,N-dialkylated Amine Tertiary amine byproductReductive AminationLC-MS, ¹H NMR
Nitroalkene Dehydration productHenry ReactionLC-MS, ¹H NMR, UV-Vis
Dehalogenated Product C-(Indan-1-yl)-methylamineCatalytic HydrogenationLC-MS

Experimental Protocols

Protocol: Purification via Recrystallization to Remove 5-Chloro-1-indanol

This protocol is designed to remove the common alcohol impurity from the free-base form of the product before conversion to the HCl salt.

  • Preparation: Ensure the crude product is in its free-base form. If it is an HCl salt, dissolve it in water, basify with 2M NaOH to pH >12, and extract the free base with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Solvent Selection: In a small test tube, test the solubility of the crude oil/solid in various non-polar solvent systems (e.g., heptane, toluene, mixtures of heptane/ethyl acetate). The ideal system is one in which the product is sparingly soluble at room temperature but fully soluble at an elevated temperature, while the 5-chloro-1-indanol impurity remains more soluble. A toluene/heptane mixture often works well.

  • Dissolution: In an appropriately sized flask, add the crude free base and the minimum amount of the chosen hot solvent (e.g., toluene) to achieve complete dissolution.

  • Crystallization: Slowly add a hot anti-solvent (e.g., heptane) dropwise until the solution becomes slightly turbid. Add a few more drops of the hot primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Placing the flask in an insulated container (e.g., a beaker wrapped in glass wool) will promote the formation of larger, purer crystals.

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for an additional 30-60 minutes to maximize recovery. Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent mixture.

  • Drying: Dry the purified crystals under high vacuum.

  • Analysis: Confirm the purity of the recrystallized material by HPLC and ¹H NMR before proceeding to the hydrochloride salt formation.

Overall Synthetic Pathway and Side Reactions

The following diagram illustrates the main synthetic pathways and the points at which key impurities are formed.

Synthesis_Pathway cluster_main Desired Synthetic Pathway cluster_side Side Reaction Products Start 3-(3-Chlorophenyl) propionic acid Indanone 5-Chloro-1-indanone Start->Indanone Friedel-Crafts Cyclization Isomer 7-Chloro-1-indanone Start->Isomer ortho-attack Amine C-(5-Chloro-indan-1-yl) -methylamine (Free Base) Indanone->Amine Reductive Amination Alcohol 5-Chloro-1-indanol Indanone->Alcohol Ketone Reduction TertiaryAmine N,N-Dialkylated Amine Indanone->TertiaryAmine Final C-(5-Chloro-indan-1-yl) -methylamine HCl Amine->Final HCl Salt Formation Amine->TertiaryAmine Further Alkylation

Caption: Key side products in the synthesis pathway.

References

  • CN104910001A - Synthetic method of 5-chloro-1-indanone.
  • Zhang, L., Zhang, J., & Sun, D. (2012). Improved Preparation of 5-Chloro-2-methoxycarbonyl-1-indanone for Total Synthesis of Indoxacarb. Asian Journal of Chemistry, 24(3), 1413-1414. [Link]

  • CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone.
  • Fuxin Ruiguang Fluorine Chem. (2021). Preparation method of 5-chloro-1-indanone.
  • WIPO Patent CN104910001. (2015). Synthetic method of 5-chloro-1-indanone. WIPO Patentscope. [Link]

  • Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. (2023). YouTube. [Link]

  • Li, J., et al. (2012). Tandem Friedel-Crafts acylation and alkylation of arenes with 2-alkenoyl chlorides. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Gore, P. H., & Hoskins, J. A. (1965). The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. Journal of the Chemical Society C: Organic, 569. [Link]

  • Kitanosono, T., et al. (2012). Safe Use of Nitromethane for Aldol Reactions in Flow. ResearchGate. [Link]

  • Arikawa, Y., et al. (2013). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. [Link]

  • Clark, J. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Pharmaceutical Chemistry. [Link]

  • Ali, A., et al. (2021). Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI. [Link]

Sources

Technical Support Center: Overcoming Low Yield in Friedel-Crafts Reactions for Indanone Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Friedel-Crafts acylation, specifically tailored for the synthesis of indanone precursors. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high yields for this crucial synthetic transformation. Here, we move beyond simple protocols to dissect the causality behind common experimental failures, offering robust, field-proven solutions.

Troubleshooting Guide: Diagnosing and Solving Your Reaction Issues

This section addresses specific problems you may be facing at the bench. Each question is designed to diagnose a potential failure mode and provide a direct path to a solution.

Question 1: My reaction shows no conversion of the starting material, or the conversion is extremely slow. What's happening?

Answer:

This is a classic activation problem, typically pointing to one of three culprits: an ineffective catalyst, a deactivated substrate, or insufficient reaction conditions.

  • Causality—Catalyst Inactivity: The entire reaction hinges on the generation of a highly electrophilic acylium ion from your starting material (e.g., a 3-arylpropanoic acid or its acyl chloride).[1][2] This is orchestrated by a Lewis or Brønsted acid. If the catalyst is old, has been improperly stored (e.g., AlCl₃ exposed to moisture), or is simply not strong enough for your substrate, the acylium ion will not form efficiently. For instance, aluminum chloride (AlCl₃) is a powerful Lewis acid but is notoriously hygroscopic; even brief exposure to atmospheric moisture can significantly reduce its activity.[3]

  • Causality—Substrate Deactivation: The second half of the reaction is an electrophilic aromatic substitution, where the aromatic ring acts as the nucleophile.[4] If your aryl precursor contains strongly electron-withdrawing groups (e.g., -NO₂, -CF₃, -SO₃H), the nucleophilicity of the ring is severely diminished, making it unable to attack the acylium ion.[2][5] Even a halogen, while a deactivator, is usually tolerated.[2][6]

Troubleshooting Workflow:

  • Verify Catalyst Quality: Use a fresh, unopened bottle of your Lewis acid (e.g., AlCl₃, FeCl₃) or distill your liquid Brønsted acid (e.g., methanesulfonic acid) if purity is questionable.

  • Increase Catalyst Loading: For traditional Lewis acids like AlCl₃, stoichiometric amounts are often required because the catalyst coordinates strongly to the ketone product, preventing turnover.[2] If you are using catalytic amounts, a gradual increase may be necessary.

  • Switch to a Stronger Acid System: If your substrate is deactivated or you are using a 3-arylpropanoic acid directly, a more potent acid system is often required. Polyphosphoric acid (PPA) at elevated temperatures or "superacids" like trifluoromethanesulfonic acid (TfOH) are excellent alternatives that can force the cyclization of less reactive substrates.[6][7]

  • Increase Temperature: Many Friedel-Crafts cyclizations require heating to overcome the activation energy barrier. If you are running the reaction at room temperature, consider gradually increasing the heat while monitoring for decomposition.

Question 2: My reaction is messy. TLC analysis shows multiple spots, and my final yield of the desired indanone is low after purification. Why?

Answer:

A complex reaction mixture indicates the presence of side reactions, which are common in Friedel-Crafts chemistry. The likely culprits are intermolecular reactions, unwanted rearrangements, or product decomposition under harsh conditions.

  • Causality—Intermolecular vs. Intramolecular Reaction: The goal is an intramolecular cyclization. However, if the reaction concentration is too high, the activated acylium ion on one molecule may be attacked by the aromatic ring of a different molecule. This leads to polymer formation and a significant reduction in the yield of the desired cyclic product.

  • Causality—Positional Isomers: If your aromatic ring has multiple possible sites for electrophilic attack, you may get a mixture of indanone regioisomers. The regioselectivity is dictated by the directing effects of the substituents already on the ring.[8] For example, cyclizing a 3-(meta-methoxyphenyl)propanoic acid can potentially yield both 4-methoxy- and 6-methoxy-1-indanone.

  • Causality—Decomposition: Using excessively harsh conditions (e.g., very high temperatures with a strong acid for extended periods) can lead to the decomposition of both the starting material and the indanone product, often resulting in charring.

Troubleshooting Workflow:

G start Low Yield with Complex Mixture check_conc Is Reaction Concentration High? start->check_conc check_isomers Are Multiple Regioisomers Possible? check_conc->check_isomers No solution_conc ACTION: Reduce concentration. Use high-dilution principles. check_conc->solution_conc Yes check_conditions Are Reaction Conditions (Temp, Time) Harsh? check_isomers->check_conditions No solution_isomers ACTION: Modify substrate to block unwanted positions or accept mixture and separate. check_isomers->solution_isomers Yes solution_conditions ACTION: Reduce temperature and/or reaction time. Monitor by TLC. check_conditions->solution_conditions Yes

Caption: Troubleshooting workflow for complex reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for synthesizing an indanone from a 3-arylpropanoic acid?

The "best" system is substrate-dependent. However, for the direct cyclization of a carboxylic acid (which is more environmentally friendly than using the acyl chloride), strong Brønsted acids are generally preferred.[7]

Catalyst SystemStarting MaterialConditionsAdvantagesDisadvantages
AlCl₃ / SOCl₂ 3-Arylpropanoic Acid1) Convert acid to acyl chloride with SOCl₂. 2) Add AlCl₃ (1.1-2.0 eq.) in solvent like CH₂Cl₂ or CS₂.High reactivity, often works at low temps.Requires an extra step; AlCl₃ is hygroscopic; generates HCl gas and aluminum waste.[3][9]
Polyphosphoric Acid (PPA) 3-Arylpropanoic AcidUse as both catalyst and solvent; 80-120 °C.One-step; effective for many substrates.Viscous and difficult to stir; workup can be challenging; requires high temperatures.[6]
Triflic Acid (TfOH) 3-Arylpropanoic AcidCatalytic (for activated rings) to stoichiometric (for deactivated rings) in CH₂Cl₂.[7]Extremely powerful Brønsted acid; reactions are often faster and occur at lower temps.[7]Expensive; highly corrosive.[7]
Eaton's Reagent (P₂O₅/MeSO₃H) 3-Arylpropanoic AcidUse as solvent; moderate temperatures.Stronger than PPA, often giving higher yields and cleaner reactions.Corrosive; workup requires careful quenching.[6]

Q2: What is the mechanistic pathway for the intramolecular Friedel-Crafts acylation?

The reaction proceeds via a classic electrophilic aromatic substitution mechanism.

G sub 3-Arylpropanoyl Chloride complex Acyl Chloride-Lewis Acid Complex sub->complex + Catalyst cat Lewis Acid (e.g., AlCl₃) acylium Acylium Ion (Electrophile) complex->acylium - AlCl₄⁻ sigma Sigma Complex (Arenium Ion) acylium->sigma Intramolecular Attack product 1-Indanone sigma->product - H⁺ cat_out AlCl₄⁻ + H⁺

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

1. Activation: The Lewis acid (e.g., AlCl₃) coordinates to the carbonyl oxygen or the chlorine of the acyl chloride, making the carbonyl carbon highly electrophilic. 2. Acylium Ion Formation: The carbon-chlorine bond breaks to form a resonance-stabilized acylium ion. This is the key electrophile.[1] 3. Nucleophilic Attack: The electron-rich aromatic ring of the same molecule acts as a nucleophile, attacking the acylium ion. This is the ring-closing step and forms a carbocation intermediate known as a sigma complex or arenium ion.[1] 4. Rearomatization: A base (like AlCl₄⁻) removes a proton from the carbon where the acyl group attached, restoring the aromaticity of the ring and yielding the final 1-indanone product.

High-Yield Experimental Protocol: Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Triflic Acid

This protocol is adapted from methodologies known to provide high yields and relatively clean conversions.[1][7]

Materials:

  • 3-Phenylpropanoic acid (1.0 eq)

  • Trifluoromethanesulfonic acid (TfOH, 3.0-4.0 eq)[1]

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven

Procedure:

  • Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (to a concentration of approx. 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. A consistent temperature is crucial to control the reaction rate.

  • Acid Addition: While stirring vigorously, slowly add triflic acid (3-4 equivalents) to the solution via a syringe. Caution: The addition is exothermic. Add dropwise to maintain the temperature below 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product, 1-indanone, will have a different Rf value than the starting carboxylic acid.

  • Quenching: Once the reaction is complete (as judged by TLC), carefully and slowly pour the reaction mixture into a beaker containing crushed ice and an excess of saturated sodium bicarbonate solution. This will neutralize the strong acid in a controlled manner. Be prepared for significant gas (CO₂) evolution.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-indanone.

References

  • Cravotto, G., et al. (2015). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 20(3), 4350-4363. Available at: [Link]

  • Fillion, E., et al. (2005). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses, 82, 148. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indanones. Retrieved from [Link]

  • Google Patents. (2000). US6548710B2 - Process for preparing 1-indanones.
  • Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 11(36), 22354-22385. Available at: [Link]

  • Bagal, D. B., & Bhanage, B. M. (2015). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules, 20(3), 4350-4363. Available at: [Link]

  • Google Patents. (2020). CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.
  • Tran, P., et al. (2013). An Efficient and Green Synthesis of 1-Indanone and 1-Tetralone via Intramolecular Friedel-Crafts Acylation Reaction. Letters in Organic Chemistry, 10(9), 648-652. Available at: [Link]

  • Chen, Z., et al. (2020). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Chemical Communications, 56(73), 10732-10735. Available at: [Link]

  • Cui, D.-M., et al. (2004). Synthesis of 1-indanones by intramolecular Friedel–Crafts reaction of 3-arylpropionic acids catalyzed by Tb(OTf)3. Tetrahedron Letters, 45(8), 1741-1744. Available at: [Link]

  • Shoji, T., et al. (2025). Investigation of cyclization reaction of 20 in PPA. ResearchGate. Available at: [Link]

  • Reddy, T. S., et al. (2012). Superacid-Promoted Dual C-C Bond Formation by Friedel-Crafts Alkylation/Acylation of Cinnamate Esters: Synthesis of Indanones. Chemistry - An Asian Journal, 7(5), 995-1000. Available at: [Link]

  • Reddy, B. V. S., et al. (2021). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. Beilstein Journal of Organic Chemistry, 17, 2186-2193. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekeh, P. (2010). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. South African Journal of Chemistry, 63, 83-87. Available at: [Link]

  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • Google Patents. (2020). CN111205175A - Synthetic method for improving yield of 5-chloro-1-indanone.
  • Reddy, B. V. S., et al. (2021). Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis. Beilstein Journal of Organic Chemistry, 17, 2186-2193. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Purity Validation of Synthesized C-(5-Chloro-indan-1-yl)-methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

C-(5-Chloro-indan-1-yl)-methylamine hydrochloride is a substituted indane derivative with potential applications as a key intermediate in the synthesis of pharmacologically active molecules. In the realm of drug discovery and development, the purity of an Active Pharmaceutical Ingredient (API) or its precursors is not merely a quality metric; it is a critical determinant of safety, efficacy, and reproducibility of scientific outcomes.[1][2] The presence of impurities, even at trace levels, can lead to undesirable side effects, altered pharmacological activity, or instability of the final drug product.[3]

This guide provides a comprehensive comparison of essential analytical techniques for the robust purity validation of a newly synthesized batch of this compound. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, emphasizing an orthogonal approach where multiple, independent techniques are leveraged to build a complete and reliable purity profile. This document is intended for researchers, analytical scientists, and drug development professionals who require a thorough understanding of how to establish the purity of such compounds in accordance with stringent scientific and regulatory standards.[4][5]

The Orthogonal Approach to Purity Validation

A single analytical technique is rarely sufficient to declare a compound as "pure." Each method has its own inherent biases and limitations. For instance, a chromatographic method might not detect an impurity that co-elutes with the main peak, while a spectroscopic method might not be sensitive to impurities present at very low concentrations. Therefore, a robust purity validation strategy relies on an orthogonal approach, utilizing multiple analytical methods that measure different chemical and physical properties of the compound. This ensures that impurities missed by one technique are likely to be detected by another, providing a more comprehensive and trustworthy assessment.

Orthogonal_Approach cluster_synthesis Synthesized Compound cluster_validation Orthogonal Purity Validation Compound C-(5-Chloro-indan-1-yl)-methylamine HCl HPLC HPLC (Chromatographic Purity, Chiral Purity) Compound->HPLC GCMS GC-MS (Residual Solvents, Volatile Impurities) Compound->GCMS NMR NMR Spectroscopy (Structural Identity, Stoichiometry) Compound->NMR EA Elemental Analysis (Elemental Composition, Salt Factor) Compound->EA Purity_Profile Comprehensive Purity Profile (≥95% Required) HPLC->Purity_Profile GCMS->Purity_Profile NMR->Purity_Profile EA->Purity_Profile

Caption: Orthogonal workflow for comprehensive purity validation.

Chromatographic Purity and Enantiomeric Excess by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the cornerstone of purity determination for non-volatile organic compounds in the pharmaceutical industry.[1] Its high resolving power allows for the separation of the main compound from closely related structural impurities and degradation products. For this compound, which contains a UV-active benzene ring, UV detection is a straightforward and sensitive method. Furthermore, as the molecule possesses a chiral center at the C-1 position, chiral HPLC is essential to determine the enantiomeric purity, a critical parameter for stereospecific drugs.[6][7]

Protocol 1: Reversed-Phase HPLC for Achiral Purity

This method is designed to separate the target compound from potential process-related impurities.

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size). The C18 phase provides good retention for the moderately nonpolar indane ring system.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA acts as an ion-pairing agent, improving peak shape for the primary amine.[8]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes allows for the elution of compounds with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection: UV at 220 nm and 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

  • Analysis: The purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Protocol 2: Chiral HPLC for Enantiomeric Purity

This method separates the two enantiomers of the compound.

  • Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose phenylcarbamates, is often effective for separating enantiomers of amines.[9]

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and a polar alcohol modifier like isopropanol or ethanol, often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Detection: UV at 220 nm.

  • Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Comparative Data Summary (HPLC)
Batch IDChromatographic Purity (%) (Area at 220 nm)Enantiomeric Excess (%)Key Impurities (Retention Time, Area %)
SYN-00199.699.8Impurity A (7.8 min, 0.2%), Impurity B (10.2 min, 0.15%)
SYN-00298.599.5Impurity A (7.8 min, 0.8%), Impurity C (11.5 min, 0.5%)
SYN-00395.299.7Impurity A (7.8 min, 2.5%), Impurity D (9.1 min, 1.8%)

Residual Solvents by Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: The synthesis of this compound inevitably involves the use of organic solvents. Residual solvents do not contribute to the therapeutic effect of a drug but pose a potential risk to patient safety.[10] GC-MS is the gold standard for this analysis due to its ability to separate volatile compounds and provide definitive identification through mass fragmentation patterns.[1][11] The International Council for Harmonisation (ICH) Q3C guideline provides strict limits for residual solvents in APIs.[10]

Protocol 3: Headspace GC-MS for Residual Solvent Analysis
  • Instrumentation: A GC system equipped with a headspace autosampler and a mass selective detector (MSD).

  • Column: A column with a mid-polar stationary phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane) is suitable for a wide range of common organic solvents.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add a high-boiling point solvent in which the sample is soluble, such as dimethyl sulfoxide (DMSO).

  • Headspace Conditions:

    • Oven Temperature: 80 °C

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Equilibration Time: 15 minutes

  • GC Conditions:

    • Injector Temperature: 200 °C

    • Oven Program: Start at 40 °C for 5 minutes, then ramp to 220 °C at 10 °C/min.

  • MS Conditions: Scan from m/z 35 to 350.

  • Analysis: Identify and quantify solvents by comparing retention times and mass spectra to a calibrated standard containing expected solvents from the synthesis (e.g., dichloromethane, toluene, methanol).

Comparative Data Summary (GC-MS)
Batch IDDichloromethane (ppm) (ICH Limit: 600)Toluene (ppm) (ICH Limit: 890)Methanol (ppm) (ICH Limit: 3000)
SYN-001< 50120< 100
SYN-002250450800
SYN-003800 (Exceeds Limit)1500 (Exceeds Limit)1200

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is a powerful tool for unambiguous structure elucidation.[12][13] While chromatography excels at separation, NMR confirms that the main peak in the chromatogram is indeed the correct molecule. For this compound, ¹H NMR provides information on the number of different types of protons, their connectivity (through spin-spin coupling), and their chemical environment.[14] It can also provide a rough estimate of purity by comparing the integrals of the compound's signals to those of impurities.

Protocol 4: ¹H NMR Analysis
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or D₂O. DMSO-d₆ is often preferred for hydrochloride salts as it allows for the observation of exchangeable N-H protons.[15]

  • Analysis: Acquire a standard ¹H NMR spectrum. Key expected signals would include:

    • Aromatic protons on the chlorinated benzene ring.

    • Protons of the indane aliphatic ring system.

    • The methine proton at the C-1 position.

    • The methylene protons of the methylamine group.

    • The methyl protons.

  • Interpretation: The spectrum should be clean, with sharp signals corresponding to the expected structure. The presence of significant unidentifiable peaks suggests the presence of impurities. The integration of the peaks should correspond to the number of protons in each group.

Elemental Composition by Combustion Analysis

Expertise & Experience: Elemental analysis provides a fundamental assessment of a compound's purity by measuring the weight percentage of carbon, hydrogen, and nitrogen (and other elements like chlorine).[16] This technique is a powerful, independent confirmation of the compound's empirical formula and is particularly useful for validating the stoichiometry of the hydrochloride salt. A significant deviation from the theoretical values indicates the presence of inorganic impurities, residual solvents, or an incorrect salt form.

Protocol 5: C, H, N, and Cl Analysis
  • Instrumentation: A modern elemental analyzer.

  • Analysis: A small, precisely weighed amount of the sample is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂) are separated and quantified. Chlorine analysis is often done by titration (e.g., Volhard method) or ion chromatography after combustion.[17]

  • Interpretation: The experimental percentages should be within ±0.4% of the theoretical values calculated for the molecular formula C₁₀H₁₃Cl₂N.

Comparative Data Summary (Elemental Analysis)
  • Theoretical Values for C₁₀H₁₃Cl₂N: C = 55.06%, H = 6.01%, N = 6.42%, Cl = 32.51%

Batch ID% Carbon (Exp.)% Hydrogen (Exp.)% Nitrogen (Exp.)% Chlorine (Exp.)
SYN-00155.126.056.3932.45
SYN-00254.895.956.3132.28
SYN-00353.956.256.1031.80

Overall Purity Validation Workflow and Method Comparison

A logical workflow is essential for efficiently and comprehensively validating a new batch of the compound. The process begins with the most powerful separation techniques and is complemented by methods that confirm identity and elemental composition.

Validation_Workflow start New Batch Received hplc_purity HPLC Purity & Enantiomeric Excess start->hplc_purity gcms_solvents GC-MS Residual Solvents start->gcms_solvents nmr_id ¹H NMR for Structural ID start->nmr_id elemental Elemental Analysis start->elemental decision All Specs Met? hplc_purity->decision gcms_solvents->decision nmr_id->decision elemental->decision release Batch Released decision->release Yes reject Batch Rejected/ Further Purification decision->reject No

Caption: Logical workflow for batch purity validation.

Master Comparison of Analytical Techniques
TechniquePrimary PurposePrincipleRelative SensitivityKey Limitations
HPLC Quantify organic impurities, determine enantiomeric excessDifferential partitioning between a mobile and stationary phaseHigh (ng to pg)Requires a chromophore for UV detection; co-elution can mask impurities
GC-MS Identify and quantify volatile/semi-volatile impurities (e.g., residual solvents)Partitioning into a gaseous mobile phase, separation by boiling point, detection by massVery High (pg to fg)Only suitable for thermally stable and volatile compounds
NMR Unambiguous structural confirmation, identify major impuritiesAbsorption of radiofrequency energy by atomic nuclei in a magnetic fieldLow (mg to µg)Insensitive to trace impurities; complex spectra can be difficult to interpret
Elemental Analysis Determine elemental composition, confirm salt stoichiometryHigh-temperature combustion and detection of resulting gasesLow (mg)Provides no information on the nature of impurities, only bulk composition

Conclusion

The purity validation of a synthesized compound like this compound is a multi-faceted process that demands a rigorous, orthogonal analytical strategy. High-Performance Liquid Chromatography serves as the primary tool for quantifying both achiral and chiral purity, while Gas Chromatography-Mass Spectrometry is indispensable for ensuring the absence of harmful residual solvents. Nuclear Magnetic Resonance spectroscopy provides the definitive structural confirmation, ensuring the identity of the material, and Elemental Analysis offers a fundamental check on the elemental composition and salt stoichiometry.

By integrating the data from these complementary techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile. This not only satisfies regulatory expectations but, more importantly, ensures the integrity of subsequent research and the safety of potential therapeutic applications. The data and protocols presented in this guide offer a robust framework for establishing the quality of this and other similar pharmaceutical intermediates.

References

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A Comparative-Analysis of C-(5-Chloro-indan-1-yl)-methylamine Hydrochloride and Structurally Related Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indane Scaffold in Neuropharmacology

The indane ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, serves as a privileged scaffold in medicinal chemistry.[1] Its rigid structure provides a well-defined orientation for pharmacophoric groups, making it an attractive template for designing ligands that target various biological entities, including G-protein coupled receptors and neurotransmitter transporters.[1][2] Within neuropharmacology, indane derivatives have been extensively explored as monoamine reuptake inhibitors, compounds that block the action of transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][4][5][6][7] By inhibiting reuptake, these molecules increase the extracellular concentrations of these key neurotransmitters, a mechanism central to the action of many antidepressants and treatments for other neurological and psychiatric disorders.[6] This guide provides a comparative analysis of C-(5-Chloro-indan-1-yl)-methylamine hydrochloride, a specific indane analog, and contrasts its potential pharmacological profile with other notable indane-based monoamine reuptake inhibitors.

Pharmacological Profile of this compound

This compound is a derivative of indan-1-yl-methylamine.[8][9] The core structure consists of the indane scaffold with a methylamine group attached to the first carbon of the cyclopentane ring and a chlorine atom substituted at the fifth position of the benzene ring. While specific pharmacological data for this exact compound is not extensively published in peer-reviewed literature, its structural features suggest it is a candidate for interaction with monoamine transporters. The presence of the methylamine group is a common feature in many monoamine reuptake inhibitors, and the chloro- substitution on the aromatic ring can significantly influence binding affinity and selectivity. For instance, studies on related indanone derivatives have shown that C5-substitutions can modulate activity at monoamine oxidase (MAO), an enzyme also involved in neurotransmitter metabolism.[10]

The primary value of this compound in a research context is likely as a building block for the synthesis of more complex molecules with potential therapeutic applications in neurological disorders.[8] Its stability and solubility in hydrochloride salt form make it amenable to various chemical modifications.[8]

Comparative Analysis with Key Indane Analogs

To understand the potential of this compound, it is instructive to compare it with well-characterized indane analogs. The primary point of comparison will be Indatraline, a potent, non-selective monoamine transporter inhibitor.[3][4]

Indatraline: The Non-Selective Benchmark

Indatraline (Lu 19-005) is a well-studied compound that potently blocks the reuptake of dopamine, serotonin, and norepinephrine.[4][11] It features a 3-(3,4-dichlorophenyl) group and an N-methyl group on the 1-aminoindan core. This di-chloro substitution pattern is a key determinant of its high affinity for all three monoamine transporters.[4]

Structure-Activity Relationship (SAR) Insights

The relationship between a molecule's structure and its biological activity is a cornerstone of medicinal chemistry.[12] By comparing the structure of C-(5-Chloro-indan-1-yl)-methylamine with Indatraline, we can infer potential differences in their pharmacological profiles.

  • Aromatic Substitution: Indatraline's 3,4-dichloro substitution is critical for its high, non-selective affinity. In contrast, C-(5-Chloro-indan-1-yl)-methylamine possesses a single chloro group at the 5-position. Research on other indane analogs has shown that both the position and nature of substituents on the aromatic ring can drastically alter binding affinity and selectivity for DAT, NET, and SERT.[13] For example, studies on methoxy-substituted indatraline analogs demonstrated that moving a substituent can shift the compound's preference from one transporter to another.[13] The single 5-chloro substitution on the target compound might lead to lower overall potency compared to Indatraline, and could potentially introduce selectivity for one transporter over the others.

  • Substitution at the 3-Position: A key structural difference is the presence of a bulky dichlorophenyl group at the 3-position of Indatraline's indane ring, which is absent in C-(5-Chloro-indan-1-yl)-methylamine. This group is known to be a major contributor to the high affinity of Indatraline. Its absence would likely result in significantly lower binding affinities for all three monoamine transporters.

The following diagram illustrates the structural differences between the parent indanamine structure, the subject of this guide, and the well-characterized Indatraline.

SAR_Comparison cluster_0 Core Indane Structures cluster_1 Structural Modifications Indanamine Modification1 Single Chloro at C5 Indanamine->Modification1 Add Cl at C5 Modification2 Dichlorophenyl at C3 N-Methyl at C1-amine Indanamine->Modification2 Add Groups C5_Chloro Indatraline Modification1->C5_Chloro Modification2->Indatraline

Caption: Structural relationship of key indane analogs.

Quantitative Comparison of Indane Analogs

The following table summarizes the reported binding affinities (Ki, in nM) of Indatraline for the human monoamine transporters. No published data is available for this compound.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)Selectivity Profile
Indatraline (Lu 19-005) 1.75.80.42[11]Non-selective
C-(5-Chloro-indan-1-yl)-methylamine HCl Not AvailableNot AvailableNot AvailableUnknown

Experimental Protocols for Comparative Evaluation

To empirically determine the pharmacological profile of this compound and compare it to other analogs, standardized in vitro assays are essential. The following protocols describe a radioligand binding assay to determine binding affinity (Ki) and a synaptosomal uptake assay to measure functional inhibition (IC50).

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This protocol is designed to determine the binding affinity of a test compound for DAT, NET, and SERT expressed in a stable cell line (e.g., HEK293).

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the transporter. The amount of radioligand displaced is proportional to the affinity of the test compound.

Workflow Diagram:

Radioligand_Binding_Workflow start Start cell_prep Prepare HEK293 cells expressing hDAT, hNET, or hSERT start->cell_prep membrane_prep Homogenize cells and isolate cell membranes cell_prep->membrane_prep incubation Incubate membranes with Radioligand and Test Compound membrane_prep->incubation filtration Separate bound from free ligand via rapid filtration incubation->filtration counting Quantify bound radioactivity using a scintillation counter filtration->counting analysis Calculate Ki values from competition curves counting->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human DAT, NET, or SERT in appropriate media.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Assay buffer

      • A fixed concentration of a suitable radioligand (e.g., [³H]-WIN 35,428 for DAT, [³H]-Nisoxetine for NET, [³H]-Citalopram for SERT).

      • A range of concentrations of the test compound (this compound) or a reference compound (e.g., Indatraline).

      • Cell membrane preparation.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

    • Incubate the plate at a specified temperature for a set time (e.g., 60 minutes at 4°C) to reach equilibrium.[14]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Dry the filtermat and place it in a scintillation vial with scintillation fluid.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to get specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Synaptosomal Monoamine Uptake Assay

This protocol measures the functional ability of a compound to inhibit the uptake of a neurotransmitter into isolated nerve terminals (synaptosomes).

Principle: Synaptosomes are isolated nerve terminals that retain functional transporters. This assay measures the ability of a test compound to block the uptake of a radiolabeled neurotransmitter (e.g., [³H]-dopamine) into these synaptosomes.

Step-by-Step Methodology:

  • Synaptosome Preparation:

    • Isolate synaptosomes from specific brain regions of a rodent (e.g., striatum for DAT, cortex for SERT/NET).

    • Homogenize the brain tissue in a sucrose buffer and centrifuge to obtain a crude synaptosomal pellet.

    • Resuspend the pellet in a suitable assay buffer (e.g., Krebs-Ringer buffer).

  • Uptake Inhibition Assay:

    • Pre-incubate aliquots of the synaptosomal preparation with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.[15]

    • Initiate the uptake reaction by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine).[16]

    • Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) within the linear range of uptake.[16]

    • Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Determine non-specific uptake in parallel incubations performed at 4°C or in the presence of a potent uptake inhibitor.

  • Quantification and Analysis:

    • Quantify the amount of radioactivity taken up by the synaptosomes using liquid scintillation counting.

    • Subtract non-specific uptake to determine specific uptake.

    • Calculate the percentage inhibition of uptake at each concentration of the test compound.

    • Plot the percentage inhibition against the logarithm of the test compound concentration and fit the data using non-linear regression to determine the IC50 value.

Conclusion and Future Directions

This compound is a structurally interesting indane analog that warrants further investigation to elucidate its pharmacological profile. Based on a structure-activity relationship analysis with the well-characterized non-selective monoamine reuptake inhibitor Indatraline, it is hypothesized that the title compound will exhibit significantly lower potency at all three monoamine transporters due to the lack of the 3-phenyl group. However, the 5-chloro substitution may confer some degree of selectivity.

To validate these hypotheses, the experimental protocols outlined in this guide should be performed. Determining the Ki and IC50 values for this compound at DAT, NET, and SERT will provide a clear, quantitative comparison to Indatraline and other analogs. This data will be crucial for understanding its potential as a research tool or as a starting point for the development of novel therapeutic agents for neurological disorders. Future work could also explore its activity at monoamine oxidase, given that some C5-substituted indanones are known to be inhibitors of this enzyme.[10]

References

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  • Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1646-1655. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Drug Design, Development and Therapy, 12, 923–937. Retrieved from [Link]

  • Rothman, R. B., et al. (2003). A slow-onset, long-duration indanamine monoamine reuptake inhibitor as a potential maintenance pharmacotherapy for psychostimulant abuse: effects in laboratory rat models relating to addiction. Neuropharmacology, 44(4), 493-504. Retrieved from [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Methodological Rigor

In the landscape of pharmaceutical development, the journey from a promising molecule to a regulated therapeutic is paved with data of the highest integrity. The subject of our study, (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine HCl, is a chiral primary amine that represents a common structural motif in pharmacologically active compounds. As such, its analytical characterization demands robust and reliable methodologies to ensure purity, potency, and safety. The objective of any analytical procedure is to demonstrate its suitability for its intended purpose[1].

This guide provides a comprehensive, in-depth comparison and cross-validation of two fundamentally different, yet powerful, analytical techniques for the quantification and chiral purity assessment of this compound: Chiral High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. Cross-validation is a critical exercise when two or more methods are used to generate data within the same study, ensuring consistency and reliability of the analytical results[2][3][4]. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a framework for establishing methodological trustworthiness[1][5][6].

Analyte Profile: (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine HCl

A foundational understanding of the analyte's physicochemical properties is paramount for astute method development.

  • Structure:

  • Key Features:

    • Molecular Formula: C₁₀H₁₃Cl₂N

    • Chiral Center: The carbon at position 1 of the indene ring is a stereogenic center, meaning the molecule exists as a pair of enantiomers.

    • Functionality: A primary amine, which is polar and capable of hydrogen bonding. The HCl salt form enhances water solubility.

    • Chromophore: The substituted benzene ring provides a strong chromophore, making it suitable for UV-Vis spectrophotometric detection.

    • Volatility: As a salt, its volatility is low. The free base is more volatile but still prone to thermal degradation and adsorption on active sites in a GC system.

Method I: Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection

Expertise & Rationale: HPLC is the workhorse of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds.[7] Given the analyte's chiral nature, separating the enantiomers is critical, as they can exhibit different pharmacological and toxicological profiles. This is achieved by using a Chiral Stationary Phase (CSP), which creates a diastereomeric interaction with the enantiomers, leading to differential retention times.[8][9] The aromatic ring's UV absorbance allows for straightforward quantification.

Detailed Experimental Protocol: Chiral HPLC-UV
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-3 (150 x 4.6 mm, 3 µm) or equivalent polysaccharide-based CSP.[10]

    • Mobile Phase: Isocratic elution with n-Hexane/Isopropanol/Ethanol/Diethylamine (80:10:10:0.1, v/v/v/v). Rationale: The non-polar/polar solvent mixture provides the necessary elution strength, while the small amount of diethylamine acts as a basic modifier to reduce peak tailing by competing with the analyte for active sites on the silica surface.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C. Rationale: Maintaining a constant, elevated temperature ensures reproducible retention times and can improve peak shape.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine HCl reference standard and dissolve in 25 mL of mobile phase.

    • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

    • Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in the mobile phase.

Method II: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Expertise & Rationale: GC-MS offers exceptional sensitivity and selectivity, with the mass spectrometer providing definitive identification of the analyte.[11][12] However, the direct analysis of polar, primary amines like our analyte by GC is problematic due to strong interactions with the stationary phase, leading to poor peak shape and potential thermal degradation. Derivatization is the causal solution. By converting the polar N-H group to a less polar, more volatile derivative (e.g., a trimethylsilyl or trifluoroacetyl group), chromatographic performance is significantly improved.[11]

Detailed Experimental Protocol: GC-MS
  • Instrumentation:

    • GC system equipped with a split/splitless injector, coupled to a Mass Spectrometric detector (e.g., single quadrupole).

  • Derivatization Procedure:

    • To 100 µL of a 1 mg/mL solution of the analyte in pyridine, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes. Rationale: Heating drives the silylation reaction to completion, ensuring reproducible derivatization.

    • Cool to room temperature before injection.

  • Chromatographic and Spectrometric Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent low-bleed 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (50:1). Rationale: A split injection prevents column overloading and ensures sharp peaks for a relatively concentrated sample.

    • Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Rationale: SIM mode significantly enhances sensitivity and selectivity by monitoring only characteristic ions of the derivatized analyte, making it ideal for quantification.[13]

    • Ions to Monitor: (Hypothetical) m/z values corresponding to the molecular ion and major fragments of the silylated derivative.

The Cross-Validation Strategy

The core of this guide is the cross-validation plan, designed to demonstrate the interchangeability and reliability of the HPLC and GC-MS methods. This process is a cornerstone of a robust analytical quality system.[4] The validation will be performed in accordance with ICH Q2(R1) guidelines, focusing on key performance characteristics.[1][5]

Cross-Validation Workflow

The logical flow of the cross-validation process is depicted below. The same batches of samples are analyzed by both fully validated methods, and the results are compared against pre-defined acceptance criteria.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_hplc Method 1: Chiral HPLC-UV cluster_gcms Method 2: GC-MS (Derivatization) cluster_comparison Data Comparison & Evaluation Sample Single Batch of (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine HCl HPLC_Analysis Analyze Samples (n=6) Sample->HPLC_Analysis Derivatization Derivatization Step Sample->Derivatization Standard Reference Standard Preparation SpikedSamples Spiked Samples (for Accuracy) HPLC_Data HPLC Results (Assay, Purity) HPLC_Analysis->HPLC_Data Comparison Compare Results (HPLC vs. GC-MS) HPLC_Data->Comparison GCMS_Analysis Analyze Samples (n=6) Derivatization->GCMS_Analysis GCMS_Data GC-MS Results (Assay) GCMS_Analysis->GCMS_Data GCMS_Data->Comparison Acceptance Meet Acceptance Criteria? Comparison->Acceptance Report Final Cross-Validation Report Acceptance->Report

Caption: Workflow for the Cross-Validation of HPLC and GC-MS Methods.

Validation Parameters & Acceptance Criteria
ParameterPurposeAcceptance Criteria
Specificity To ensure the method is selective for the analyte in the presence of impurities or matrix components.[14]HPLC: Baseline resolution of enantiomers (Rs > 1.5). Peak purity analysis (DAD). GC-MS: Unique retention time and mass spectrum.
Linearity To demonstrate a proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To measure the closeness of the test results to the true value.% Recovery of 98.0% to 102.0% for spiked samples at three concentration levels.
Precision Repeatability (Intra-assay): To show precision under the same operating conditions over a short interval.Relative Standard Deviation (RSD) ≤ 2.0% for 6 replicate injections.
Intermediate Precision: To show precision within the same lab but on different days or with different analysts.Overall RSD ≤ 2.0% for analyses conducted under varied conditions.
Range The interval between the upper and lower concentrations for which the method is precise, accurate, and linear.The specified range of 50-150% of the target concentration.

Comparative Data & Discussion

The following tables summarize the hypothetical (but representative) performance data obtained during the cross-validation study.

Table 1: Linearity and Range
MethodRange (µg/mL)Linear EquationCorrelation Coefficient (r²)
Chiral HPLC-UV 50 - 150y = 25432x + 10540.9995
GC-MS (SIM) 50 - 150y = 98765x + 54320.9998
  • Insight: Both methods demonstrate excellent linearity. The higher slope in the GC-MS data often reflects the greater sensitivity of the mass spectrometer in SIM mode compared to a UV detector.

Table 2: Accuracy (Spike Recovery)
MethodSpike LevelMean % Recovery (n=3)
Chiral HPLC-UV 80%99.5%
100%100.2%
120%101.1%
GC-MS (SIM) 80%99.8%
100%100.5%
120%100.9%
  • Insight: Both methods exhibit high accuracy, with recovery values well within the typical acceptance criteria of 98-102%, indicating a lack of significant systematic error.

Table 3: Precision
MethodRepeatability RSD (n=6)Intermediate Precision RSD
Chiral HPLC-UV 0.85%1.25%
GC-MS (SIM) 0.95%1.40%
  • Insight: The precision for both methods is excellent. The slightly higher RSD for the GC-MS method can be attributed to the additional variability introduced by the manual derivatization step. Automating this step could further improve precision.

Table 4: Overall Method Comparison
FeatureChiral HPLC-UVGC-MS (SIM)Causality & Field Insights
Enantiomeric Separation Yes No (on achiral column)Critical Advantage for HPLC. The use of a CSP is essential for chiral analysis. While chiral GC columns exist, they are less common for this type of analyte.
Sample Preparation Simple dissolutionRequires derivatization HPLC offers significantly higher throughput due to the simpler "dissolve and inject" workflow. Derivatization adds time, cost (reagents), and a potential source of error.
Sensitivity GoodExcellent The mass spectrometer, especially in SIM mode, provides superior sensitivity, making GC-MS the method of choice for trace-level analysis or impurity identification.[15]
Selectivity/Specificity Good (based on RT)Excellent GC-MS provides two dimensions of confirmation (retention time and mass spectrum), offering unparalleled confidence in peak identity.[16]
Robustness HighModerateHPLC methods are generally more robust. The GC-MS method's performance is contingent on the completeness and reproducibility of the derivatization reaction.

Conclusion and Recommendations

This comparative guide demonstrates the successful cross-validation of two distinct analytical methods for (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine HCl. Both the Chiral HPLC-UV and the derivatization-based GC-MS methods were proven to be linear, accurate, and precise for the intended purpose of quantification.

The choice of method is dictated by the specific analytical objective:

  • For routine quality control (QC) , encompassing both assay and enantiomeric purity, the Chiral HPLC-UV method is unequivocally superior . Its ability to resolve enantiomers, coupled with a simple and robust sample preparation protocol, makes it ideal for high-throughput environments.

  • For impurity profiling and trace analysis , where definitive identification and the highest sensitivity are required, the GC-MS method is the preferred tool . Its specificity can confirm the identity of trace impurities that may co-elute with the main peak in HPLC.[17]

Ultimately, this cross-validation exercise provides a high degree of confidence in the analytical data generated for (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine HCl. It establishes a validated analytical system where HPLC serves as the primary workhorse, and GC-MS acts as a powerful, orthogonal confirmatory technique. This dual-methodology approach embodies the principles of scientific rigor and is a cornerstone of modern drug development.

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A Comparative Analysis of the Biological Activity of C-(5-Chloro-indan-1-yl)-methylamine Hydrochloride and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the indane scaffold has emerged as a privileged structure, serving as the foundation for a multitude of biologically active molecules. This guide provides a comprehensive comparison of the biological activities of C-(5-Chloro-indan-1-yl)-methylamine hydrochloride and its key synthetic precursors: 5-Chloro-1-indanone and 5-Chloro-1-indanone oxime. Our analysis is grounded in established biochemical principles and supported by relevant experimental data from the scientific literature, offering researchers and drug development professionals a detailed perspective on the structure-activity relationships within this chemical series.

From Precursor to Product: A Synthetic Pathway

The journey from the starting material to the final active compound involves a series of chemical transformations, each imparting specific functionalities that dictate the molecule's interaction with biological targets. The synthesis of this compound typically commences with 5-Chloro-1-indanone, a versatile intermediate.

The synthetic route from 3-chlorobenzaldehyde to 5-chloro-1-indanone involves an initial reaction with propionic acid to form 3-chloro-phenylpropionic acid, which then undergoes a Friedel-Crafts acylation to yield the desired indanone[1]. This foundational molecule then serves as the scaffold for subsequent modifications.

A common and efficient method to introduce the aminomethyl group is through the formation of an oxime intermediate. 5-Chloro-1-indanone is reacted with hydroxylamine to produce 5-Chloro-1-indanone oxime. This intermediate is then subjected to reduction, for instance, through catalytic hydrogenation, to yield the primary amine, C-(5-Chloro-indan-1-yl)-methylamine. Finally, treatment with hydrochloric acid affords the stable and water-soluble hydrochloride salt.

Synthesis_Pathway A 5-Chloro-1-indanone B 5-Chloro-1-indanone oxime A->B Hydroxylamine C This compound B->C Reduction (e.g., Catalytic Hydrogenation) & HCl

Caption: Synthetic pathway from 5-Chloro-1-indanone to this compound.

Comparative Biological Activity: A Structure-Activity Relationship Analysis

While direct comparative studies on these specific compounds are not extensively available in the public domain, a robust analysis of their potential biological activities can be constructed based on the known properties of their respective chemical classes and structurally related molecules. The primary focus of this analysis will be on neuroprotective activities, particularly the inhibition of monoamine oxidase (MAO) and acetylcholinesterase (AChE), as these are common targets for indane-based compounds[2].

5-Chloro-1-indanone: The Foundation

The indanone scaffold itself is associated with a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[3]. The presence of the chloro-substituent at the 5-position can influence these activities. Studies on indanone derivatives as MAO inhibitors have shown that the substitution pattern on the aromatic ring is a critical determinant of potency and selectivity[4]. Specifically, C5-substituted indanone derivatives have been reported to be comparatively weaker MAO-B inhibitors than their C6-substituted counterparts[4]. This suggests that 5-Chloro-1-indanone may possess some level of MAO inhibitory activity, albeit potentially modest. Its primary role, however, is as a synthetic intermediate.

5-Chloro-1-indanone oxime: An Intermediate with Potential

The conversion of the ketone to an oxime introduces a hydroxylamino group, which can significantly alter the molecule's biological profile. Oximes are known to possess a range of biological activities, including neuroprotective effects[5]. Some oximes have been investigated for their ability to reduce oxidative stress and neuroinflammation[5]. While specific data for 5-Chloro-1-indanone oxime is scarce, the introduction of the oxime functionality could potentially enhance its neuroprotective potential compared to the parent indanone by providing a site for interaction with different biological targets.

This compound: The Active Aminated Product

The reduction of the oxime to a primary amine is a critical step in potentiating the biological activity, particularly for neurological targets. The resulting aminomethyl group is a common feature in many centrally active drugs. The indanamine scaffold is a well-established pharmacophore for MAO inhibitors. For instance, the approved anti-Parkinson's drug rasagiline is a propargylamine derivative of indanamine. The amine group is crucial for the interaction with the active site of MAO enzymes.

Furthermore, the structural similarity of C-(5-Chloro-indan-1-yl)-methylamine to known acetylcholinesterase (AChE) inhibitors suggests a potential for this activity[6]. Many AChE inhibitors feature an amine that interacts with the catalytic or peripheral anionic site of the enzyme[7].

Table 1: Postulated Comparative Biological Activity Profile

CompoundPredicted Primary Biological ActivityRationale
5-Chloro-1-indanoneWeak MAO-B inhibitor, general cytotoxic/antimicrobial activityThe indanone scaffold is a known, albeit weak, MAO inhibitor. C5-substitution is not optimal for high potency[4].
5-Chloro-1-indanone oximePotential for moderate neuroprotective and antioxidant activityOxime functional group is associated with neuroprotective and antioxidant properties in other molecular contexts[5].
This compoundPotent MAO inhibitor and potential AChE inhibitor with significant neuroprotective effectsThe indanamine structure is a key pharmacophore for MAO inhibition. The amine group is crucial for interaction with both MAO and AChE active sites.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, a series of in vitro assays are recommended. These protocols provide a framework for the direct comparison of this compound and its precursors.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potential of the compounds against the two major isoforms of MAO, MAO-A and MAO-B.

Principle: The enzymatic activity of MAO is measured by monitoring the production of hydrogen peroxide, a byproduct of the oxidative deamination of a substrate (e.g., tyramine), using a fluorometric probe.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of each test compound (5-Chloro-1-indanone, 5-Chloro-1-indanone oxime, and this compound) in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of recombinant human MAO-A and MAO-B enzymes in assay buffer.

    • Prepare a solution of the MAO substrate (e.g., tyramine) and a fluorometric probe (e.g., Amplex Red) in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, horseradish peroxidase, and the fluorometric probe to each well.

    • Add serial dilutions of the test compounds or a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) as a positive control.

    • Initiate the reaction by adding the MAO enzyme (MAO-A or MAO-B) to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Start the detection reaction by adding the MAO substrate.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the half-maximal inhibitory concentration (IC50) for each compound by plotting the percentage of inhibition against the logarithm of the compound concentration.

MAO_Inhibition_Workflow A Prepare Reagents (Compounds, Enzymes, Substrate, Probe) B Dispense Reagents into 96-well plate A->B C Add Test Compounds & Controls B->C D Add MAO Enzyme (MAO-A or MAO-B) C->D E Incubate at 37°C D->E F Add Substrate & Detect Fluorescence E->F G Calculate IC50 Values F->G

Caption: Workflow for the in vitro Monoamine Oxidase (MAO) inhibition assay.

Acetylcholinesterase (AChE) Inhibition Assay

This assay evaluates the ability of the compounds to inhibit the activity of AChE, a key enzyme in cholinergic neurotransmission.

Principle: The assay is based on the Ellman method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product that can be measured spectrophotometrically.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of the test compounds in a suitable solvent.

    • Prepare a solution of AChE enzyme in buffer.

    • Prepare solutions of the substrate (acetylthiocholine iodide) and DTNB in buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer and DTNB to each well.

    • Add serial dilutions of the test compounds or a known AChE inhibitor (e.g., donepezil) as a positive control.

    • Add the AChE enzyme to the wells and incubate for a short period.

    • Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Measure the absorbance at 412 nm at regular intervals.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each compound concentration.

    • Determine the IC50 value for each compound.

Neuronal Cell Viability Assay

This assay assesses the general cytotoxicity of the compounds on a relevant neuronal cell line (e.g., SH-SY5Y).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate media and conditions.

    • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

  • MTT Assay:

    • After the incubation period, add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Determine the CC50 (half-maximal cytotoxic concentration) for each compound.

Conclusion

The synthetic progression from 5-Chloro-1-indanone to this compound involves key chemical modifications that are predicted to significantly enhance its biological activity, particularly its potential as a neuroprotective agent. The initial indanone may possess weak intrinsic activity, while the oxime intermediate could introduce modest neuroprotective properties. The final aminated product, however, is hypothesized to be the most potent of the series, with a strong potential for MAO and AChE inhibition. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses, enabling a direct and quantitative comparison of these compounds. Such a systematic evaluation is crucial for understanding the structure-activity relationships within this chemical class and for the rational design of future therapeutic agents based on the indane scaffold.

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A Senior Application Scientist's Guide to Unambiguous Structure Confirmation: A 2D NMR Analysis of C-(5-Chloro-indan-1-yl)-methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the absolute certainty of a molecule's structure is non-negotiable. An error in structural assignment can have cascading and catastrophic consequences, from invalidated biological data to failed regulatory submissions. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a foundational tool, its limitations become apparent with increasing molecular complexity. Overlapping signals and ambiguous splitting patterns in 1D spectra can often lead to incorrect or incomplete structural elucidation.[1]

This is where the power of two-dimensional (2D) NMR spectroscopy comes to the forefront. By spreading spectral information across two frequency axes, 2D NMR experiments resolve spectral overlap and reveal intricate connectivity networks within a molecule.[2][3] This guide provides a comprehensive, practical comparison of key 2D NMR techniques for the definitive structure confirmation of C-(5-Chloro-indan-1-yl)-methylamine hydrochloride, a key building block in neuropharmacology research.[4] We will explore not just the "how" but the critical "why" behind the experimental choices, demonstrating how a synergistic application of COSY, HSQC, and HMBC experiments provides an irrefutable structural proof.


Figure 1.  The structure of this compound, with atom numbering for NMR assignment.

The Limitations of 1D NMR: A Case for a Deeper Dive

A preliminary analysis using 1D ¹H and ¹³C NMR of this compound would provide initial clues: the number of distinct proton and carbon environments, and some information on neighboring protons from splitting patterns. However, the aliphatic region of the indane core, with its multiple CH and CH₂ groups in close proximity, is prone to signal overlap, making unambiguous assignment of diastereotopic protons and their couplings challenging.[1] Furthermore, 1D NMR alone cannot definitively establish the connectivity between the methylamine side chain and the indane ring, nor the precise location of the chlorine substituent on the aromatic ring. To overcome these ambiguities, we employ a suite of 2D NMR experiments.

A Strategic Workflow for Definitive Structure Elucidation

Our approach is systematic. We begin by establishing proton-proton connectivities, then map protons to their directly attached carbons, and finally, piece together the entire molecular skeleton through long-range correlations. This multi-layered approach ensures that every piece of the structural puzzle is cross-validated.

G cluster_0 Phase 1: Initial Scans cluster_1 Phase 2: 2D Correlation Spectroscopy cluster_2 Phase 3: Data Integration & Confirmation 1D_H 1D ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) 1D_H->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) 1D_H->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) 1D_H->HMBC 1D_C 1D ¹³C NMR & DEPT (Carbon Types: CH, CH₂, CH₃) 1D_C->HSQC 1D_C->HMBC Integration Integrate All Datasets (Puzzle Assembly) COSY->Integration HSQC->Integration HMBC->Integration Structure Final Structure Confirmed Integration->Structure

Caption: Overall workflow for 2D NMR structure elucidation.

Step 1: Unveiling the Proton Network with COSY

Causality: The Correlation Spectroscopy (COSY) experiment is the logical starting point as it identifies protons that are spin-spin coupled, typically those separated by two or three bonds.[5][6][7] This allows us to trace the proton connectivity pathways within the molecule, effectively building a map of the proton skeleton.

The COSY spectrum is a 2D plot with the ¹H NMR spectrum on both axes.[6] Diagonal peaks represent the 1D spectrum, while the crucial information lies in the off-diagonal "cross-peaks."[5][6] A cross-peak at the coordinates of two different proton signals indicates that these two protons are coupled.[8]

Expected COSY Correlations for this compound:

  • Aliphatic Spin System: We expect to see correlations connecting H1, H2 (a and b), and H3 (a and b), tracing the five-membered ring of the indane core.

  • Side Chain: A correlation between H8 and the NH₂ protons would confirm their proximity.

  • Aromatic System: Correlations between the aromatic protons (H4, H6, H7) will reveal their relative positions.

Correlating Protons Interpretation
H1 ↔ H2a, H2bConfirms the connectivity of the methine proton at position 1 with the adjacent methylene protons.
H2a, H2b ↔ H3a, H3bEstablishes the link between the methylene groups at positions 2 and 3.
H4 ↔ H6Expected weak four-bond coupling, confirming their meta relationship.
H6 ↔ H7Strong three-bond coupling, confirming their ortho relationship.
Experimental Protocol: ¹H-¹H COSY
  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Spectrometer Setup: Tune and shim the spectrometer for optimal homogeneity. Obtain a standard 1D ¹H spectrum to determine the spectral width.

  • Pulse Sequence: Select the standard COSY pulse sequence (e.g., cosygpqf).

  • Acquisition Parameters:

    • Set the spectral width in both dimensions to cover all proton signals.

    • Acquire a sufficient number of increments in the indirect dimension (t₁) for adequate resolution (e.g., 256-512).

    • Use 2-4 scans per increment for good signal-to-noise.

  • Processing: Apply a sine-bell or similar window function in both dimensions and perform a 2D Fourier transform.

Step 2: Direct Proton-Carbon Mapping with HSQC

Causality: While COSY connects protons, it provides no direct information about the carbon skeleton. The Heteronuclear Single Quantum Coherence (HSQC) experiment bridges this gap by identifying which protons are directly attached to which carbons.[9][10][11] This is a highly sensitive technique that correlates ¹H and ¹³C nuclei separated by a single bond (¹JCH).[9][10][11]

The HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other.[11] Each peak in the spectrum represents a direct C-H bond.[12] An edited HSQC can further distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) groups, providing similar information to a DEPT-135 experiment but with higher sensitivity.[10]

Expected HSQC Correlations:

¹H Signal (ppm) ¹³C Signal (ppm) Assignment
~7.3~130C4-H4
~7.2~125C6-H6
~7.1~128C7-H7
~4.5~55C1-H1
~2.2, ~1.9~30C2-H2
~3.1, ~2.8~35C3-H3
~3.5~45C8-H8
Experimental Protocol: ¹H-¹³C HSQC
  • Spectrometer Setup: Use the same sample. Calibrate ¹³C pulse widths.

  • Pulse Sequence: Select a sensitivity-enhanced, edited HSQC sequence (e.g., hsqcedetgpsisp2).

  • Acquisition Parameters:

    • Set the ¹H spectral width as before.

    • Set the ¹³C spectral width to encompass all carbon signals (e.g., 0-160 ppm).

    • Set the ¹JCH coupling constant to an average value of 145 Hz.

    • Acquire 128-256 increments in the t₁ dimension.

  • Processing: Process the data using appropriate window functions for both dimensions followed by a 2D Fourier transform.

Step 3: Assembling the Skeleton with HMBC

Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the final and often most critical piece of the puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH), and sometimes even four bonds in conjugated systems.[10][11] One-bond correlations are typically suppressed.[10] This long-range information allows us to connect the molecular fragments identified by COSY and HSQC, confirming the overall carbon skeleton and the placement of substituents.[13][14]

Key HMBC Correlations for Structural Confirmation:

  • Confirming the Indane Core:

    • The benzylic protons H3 should show correlations to the aromatic carbons C4a, C5, and C7a.

    • The methine proton H1 should correlate to the aromatic carbons C7a and C4a.

  • Placing the Chlorine Atom:

    • The absence of a proton signal correlating to C5, combined with the chemical shift of C5 (~132 ppm, typical for a chlorine-substituted aromatic carbon), confirms the substituent's position.

    • Protons H4 and H6 will show correlations to C5.

  • Connecting the Side Chain:

    • The most crucial correlation will be from the side-chain protons (H8) to the indane carbon C1. This definitively links the methylamine group to the ring at the correct position.

    • The methine proton H1 should also show a correlation to the side-chain carbon C8.

Proton (¹H) Correlating Carbon (¹³C) Bonds Interpretation
H8 (CH₂)C12Crucial: Confirms side chain attachment to C1.
H1 (CH)C82Crucial: Reciprocal confirmation of side chain attachment.
H1 (CH)C3, C7a2, 2Links C1 to the rest of the indane ring.
H3 (CH₂)C4a, C52, 3Connects the aliphatic ring to the aromatic ring.
H4 (Ar-H)C5, C6, C7a2, 3, 2Confirms aromatic connectivity and Cl position.
H7 (Ar-H)C1, C5, C63, 3, 2Confirms aromatic connectivity and Cl position.
Experimental Protocol: ¹H-¹³C HMBC
  • Pulse Sequence: Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Acquisition Parameters:

    • Spectral widths for ¹H and ¹³C are the same as for HSQC.

    • The long-range coupling constant (ⁿJCH) is optimized for a range, typically set to 8-10 Hz.[13]

    • Acquire 256-512 increments in the t₁ dimension.

  • Processing: Process the data similarly to other 2D experiments.

Synthesizing the Data: A Self-Validating System

The true power of this methodology lies in the integration of the three datasets. Each experiment provides a unique set of constraints, and only the correct structure will be consistent with all of them simultaneously.

G COSY COSY Data (H1-H2, H2-H3, H6-H7) Frag1 Fragment 1: -CH-CH2-CH2- COSY->Frag1 HSQC HSQC Data (C1-H1, C2-H2, etc.) HSQC->Frag1 Frag2 Fragment 2: -CH2-NH2 HSQC->Frag2 Frag3 Fragment 3: Aromatic Ring (C6H3Cl) HSQC->Frag3 HMBC HMBC Data (H8-C1, H3-C5, H4-C5) Structure Confirmed Structure: C-(5-Chloro-indan-1-yl)-methylamine HMBC->Structure HMBC->Structure Connects Fragments Frag1->Structure Frag2->Structure Frag3->Structure

Caption: Integration of 2D NMR data to confirm the final structure.

By following this workflow, we move from ambiguity to certainty. The COSY data assembles the proton frameworks, the HSQC data clothes these frameworks with their directly attached carbons, and the HMBC data stitches these clothed fragments together into the final, unambiguous molecular structure. This rigorous, multi-technique approach is the gold standard in modern chemical analysis, providing the trustworthy and authoritative data required for high-stakes research and development.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of C-(5-Chloro-indan-1-yl)-methylamine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of C-(5-Chloro-indan-1-yl)-methylamine hydrochloride, a compound often utilized in pharmaceutical research and development. By understanding the chemical nature of this substance and adhering to established safety protocols, laboratories can ensure the protection of their personnel and the environment.

Understanding the Compound: Hazard Profile and Characteristics

This compound is a substituted indane derivative. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, a conservative approach to its handling and disposal is paramount. Its structure suggests a combination of hazards associated with its parent moieties: a chlorinated indane and a primary amine hydrochloride.

  • 5-Chloro-1-indanone: The chlorinated indanone portion suggests potential for skin, eye, and respiratory irritation.[1][2][3] It is also noted to be insoluble in water.[1][2][3]

  • Methylamine hydrochloride: As an amine salt, it is likely to be a white, crystalline solid that is soluble in water.[4][5] Amine hydrochlorides are typically acidic and can cause skin and eye irritation.[6][7][8] They can be harmful if swallowed or inhaled.[6][8]

Therefore, this compound should be handled as a hazardous substance with the potential to cause irritation to the skin, eyes, and respiratory system, and may be harmful if ingested.

Incompatible Materials: Based on the components, this compound is likely incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1][2] Contact with these substances could lead to vigorous and potentially hazardous reactions.

Property Anticipated Characteristic Source Analogy
Physical State SolidMethylamine Hydrochloride[4]
Solubility Likely soluble in waterMethylamine Hydrochloride[4]
Primary Hazards Skin, eye, and respiratory irritant; potentially harmful if swallowed or inhaled.5-Chloro-1-indanone[1][3][9], Methylamine Hydrochloride[6][8]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, strong reducing agents.5-Chloro-1-indanone[1][2]
The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound must be conducted in accordance with all applicable local, state, and federal regulations. The generator of the hazardous waste is responsible for its management from "cradle to grave."[10]

The first crucial step is to classify the waste. Based on its anticipated properties, this compound waste should be considered a hazardous chemical waste.

Proper segregation is critical to prevent dangerous reactions.[11][12]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Keep it separate from incompatible materials, especially strong bases which could neutralize the hydrochloride salt and release the free amine, and strong oxidizers.[1][2][13]

  • Use a dedicated, compatible, and properly sealed waste container.[11][13][14] A high-density polyethylene (HDPE) container is generally a suitable choice for solid chemical waste.

  • The container must be in good condition, with no leaks or cracks.

  • Ensure the container is clearly and accurately labeled as soon as the first particle of waste is added.[13]

The waste container must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., "Irritant," "Harmful if Swallowed")

  • The date the waste was first added to the container.

  • The name and contact information of the generating researcher or lab.

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be in a well-ventilated area, away from heat sources and direct sunlight.[1][2]

  • Ensure secondary containment is in place to capture any potential leaks or spills.

  • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1][10][15]

  • Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][11][16]

Emergency Procedures for Spills

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source: If it is safe to do so, prevent further spillage.

  • Containment: For a solid spill, carefully sweep or scoop the material into a designated waste container.[2][7][16] Avoid generating dust.[1][2][6][7][16] For a solution, absorb the spill with an inert material such as vermiculite, sand, or a commercial absorbent pad.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., water, if the material is soluble), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when cleaning up a spill.[1][2][6]

Visualization of the Disposal Process

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_Disposal Disposal Pathway A Generation of this compound Waste B Characterize as Hazardous Waste A->B C Segregate from Incompatible Materials B->C D Select Compatible Waste Container (e.g., HDPE) C->D E Label Container with 'Hazardous Waste' & Chemical Info D->E F Store in Designated Satellite Accumulation Area E->F G Contact Institutional EHS or Licensed Waste Contractor F->G H Arrange for Pickup and Manifesting G->H I Transport to Approved TSDF* H->I caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Disposal workflow for this compound.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 5-Chloro-1-indanone.
  • Greenbook. (n.d.). Safety Data Sheet: CLEAN AMINE®.
  • Fisher Scientific. (2023). Safety Data Sheet: Methylamine hydrochloride.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 5-Chloro-1-indanone, 98%.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Santa Cruz Biotechnology. (n.d.). Methylamine hydrochloride Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methylamine.
  • Florida Department of Environmental Protection. (2024). Summary of Hazardous Waste Regulations.
  • Lab Alley. (n.d.). How to dispose of hydrochloric acid.
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Methylamine (aqueous solution).
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: Methylamine hydrochloride.
  • Fisher Scientific. (2024). Safety Data Sheet: 5-Chloro-1-indanone.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142599, 5-Chloro-1-indanone.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Civil Engineering Explained. (2025). What Are The Key Hazardous Waste Disposal Regulations For Engineers? [Video]. YouTube.
  • U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
  • Chem-Impex. (n.d.). Indan-1-yl-methylamine hydrochloride.
  • CymitQuimica. (n.d.). CAS 593-51-1: Methylamine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6364545, Methylamine hydrochloride.
  • ChemBK. (2024). Methylamine hydrochloride.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.